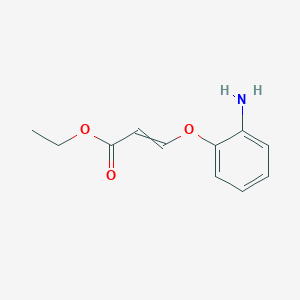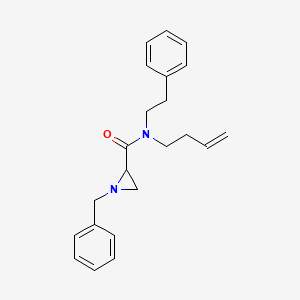![molecular formula C12H8O3S2 B14189697 4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 919367-12-7](/img/structure/B14189697.png)
4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound with a unique structure that combines a furobenzopyran core with methoxy and sulfanyl functional groups
Méthodes De Préparation
The synthesis of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione typically involves multiple steps, starting from readily available precursors. The synthetic route may include etherification, iodination, Pechmann condensation, coupling reactions, hydrolysis, and decarboxylation . Industrial production methods would likely optimize these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or sulfanyl positions, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may form DNA adducts in the presence of ultraviolet irradiation, leading to cross-linking and inhibition of DNA synthesis .
Comparaison Avec Des Composés Similaires
4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione can be compared with similar compounds such as:
- 4-Methoxy-7H-furo 3,2-gbenzopyran-7-one : This compound lacks the sulfanyl group, which may affect its reactivity and applications .
- 5-Methoxypsoralen : Known for its use in phototherapy, this compound shares the furobenzopyran core but has different functional groups .
- Heraclenin : Another furobenzopyran derivative with distinct substituents, used in various biological studies .
The uniqueness of 4-Methoxy-5-sulfanyl-7H-furo3,2-gbenzopyran-7-thione lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
919367-12-7 |
|---|---|
Formule moléculaire |
C12H8O3S2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
4-methoxy-5-sulfanylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O3S2/c1-13-12-6-2-3-14-7(6)4-8-11(12)9(16)5-10(17)15-8/h2-5,16H,1H3 |
Clé InChI |
DQRAHPIPOIUTCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=COC2=CC3=C1C(=CC(=S)O3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
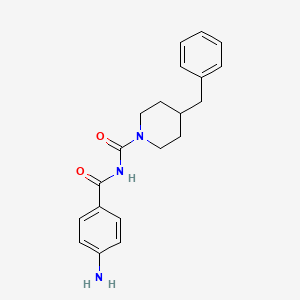
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
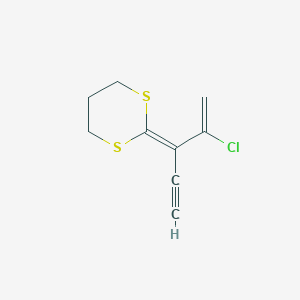
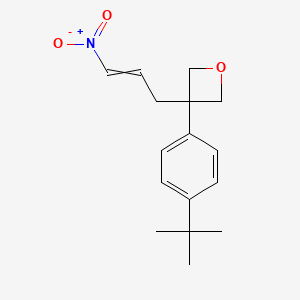
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)



